2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane
Overview
Description
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group substituted with a 2-methoxyethyl chain. It is used in various chemical and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane typically involves the following steps :
Etherification: Phenethyl alcohol is etherified using dimethyl sulfate to produce 4-(2-methoxyethyl)phenol.
Nitration and Reduction: The 4-(2-methoxyethyl)phenol is then nitrated and reduced to obtain the corresponding amine.
Condensation: The amine is condensed with epichlorohydrin to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane undergoes various chemical reactions due to the presence of the reactive oxirane ring :
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Hydrolysis: The oxirane ring can be hydrolyzed under acidic or basic conditions to form glycols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include diols, alcohols, and substituted oxiranes.
Scientific Research Applications
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane involves the reactivity of the oxirane ring . The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can occur under various conditions and with different nucleophiles, resulting in the formation of a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane can be compared with other similar compounds such as :
- 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
- 2-((3-Methoxyphenoxy)methyl)oxirane
- 2-((2-Fluorophenoxy)methyl)oxirane
- 2-((4-Bromo-2-fluorophenoxy)methyl)oxirane
These compounds share the oxirane ring and phenoxy group but differ in the substituents on the phenoxy group
Properties
IUPAC Name |
2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOWFGJMGUIGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057779 | |
Record name | 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56718-70-8 | |
Record name | 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56718-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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